molecular formula C9H10ClNO3 B3093636 Methyl 6-chloro-2-ethoxynicotinate CAS No. 1246765-45-6

Methyl 6-chloro-2-ethoxynicotinate

Cat. No.: B3093636
CAS No.: 1246765-45-6
M. Wt: 215.63 g/mol
InChI Key: LSSNWHOLCXIBOK-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-ethoxynicotinate is an organic compound with the molecular formula C9H10ClNO3 It belongs to the class of nicotinic acid esters and is characterized by the presence of a chloro group at the 6th position and an ethoxy group at the 2nd position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-2-ethoxynicotinate typically involves the esterification of 6-chloro-2-ethoxynicotinic acid. One common method is the reaction of 6-chloro-2-ethoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 6-azido-2-ethoxynicotinate or 6-thiocyanato-2-ethoxynicotinate can be formed.

    Oxidation Products: Oxidation can yield 6-chloro-2-ethoxynicotinic acid.

    Reduction Products: Reduction can produce 6-chloro-2-ethoxy-3-pyridinemethanol.

Scientific Research Applications

Methyl 6-chloro-2-ethoxynicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is employed in studies investigating the biological activity of nicotinic acid derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-ethoxynicotinate involves its interaction with nicotinic receptors or other molecular targets. The presence of the chloro and ethoxy groups may influence its binding affinity and selectivity towards specific receptors. The compound may modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 6-chloro-2-methoxynicotinate: Similar structure but with a methoxy group instead of an ethoxy group.

    Methyl 6-chloro-2-hydroxynicotinate: Contains a hydroxyl group instead of an ethoxy group.

    Methyl 6-chloro-2-aminonicotinate: Features an amino group in place of the ethoxy group.

Uniqueness: Methyl 6-chloro-2-ethoxynicotinate is unique due to the specific combination of the chloro and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 6-chloro-2-ethoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-8-6(9(12)13-2)4-5-7(10)11-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSNWHOLCXIBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856500
Record name Methyl 6-chloro-2-ethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246765-45-6
Record name Methyl 6-chloro-2-ethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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